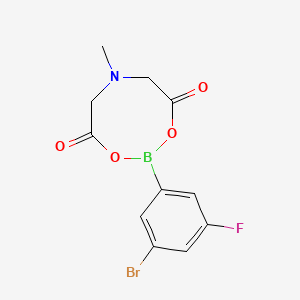

3-Bromo-5-fluorophenylboronic acid MIDA ester

説明

3-Bromo-5-fluorophenylboronic acid MIDA ester (CAS: 1313614-50-4, based on ) is a protected boronic acid derivative where the boronic acid group is masked by a methyliminodiacetic acid (MIDA) ester. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its enhanced stability and controlled release of the active boronic acid under mild basic conditions . The MIDA protecting group prevents protodeboronation, a common issue with unprotected boronic acids, making it ideal for multi-step synthetic routes . Its synthesis often involves direct electrophilic borylation of the aryl precursor, bypassing the isolation of unstable boronic acid intermediates .

特性

IUPAC Name |

2-(3-bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BBrFNO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRYALMIBLCOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BBrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745964 | |

| Record name | 2-(3-Bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257650-61-5 | |

| Record name | 2-(3-Bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257650-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorophenylboronic acid MIDA ester typically involves the reaction of 3-Bromo-5-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA) under reflux conditions. The reaction is carried out in the presence of a dehydrating agent to remove water formed during the condensation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 3-Bromo-5-fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2.

Base: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvent: Typical solvents used are tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: The reaction is usually carried out at temperatures ranging from 80°C to 120°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Chemistry: In chemistry, 3-Bromo-5-fluorophenylboronic acid MIDA ester is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal reagent for constructing biaryl structures through Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: This compound is also used in the development of biologically active molecules. It serves as a precursor in the synthesis of potential drug candidates and bioactive compounds. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of organic semiconductors and light-emitting diodes (LEDs) is particularly noteworthy .

作用機序

The mechanism of action of 3-Bromo-5-fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Similar Compounds

Stability Under Reaction Conditions

Reactivity in Cross-Coupling Reactions

- MIDA esters : Ideal for iterative cross-coupling due to stability under diverse conditions (e.g., Swern oxidation, triflic acid) . However, slower coupling kinetics compared to trifluoroborates .

- Pinacol esters : Faster coupling than MIDA esters but prone to side reactions in acidic media .

- Trifluoroborate salts : High activity in Pd-catalyzed reactions but incompatible with strongly acidic environments .

Key Research Findings

Stability Advantage : MIDA esters remain intact under Jones conditions (H₂SO₄/CrO₃), whereas boronic acids, pinacol esters, and trifluoroborates decompose .

Controlled Release : The MIDA group hydrolyzes in mild base (pH 8–9), enabling timed release of boronic acids for sequential couplings .

Catalytic Performance : Trifluoroborate salts outperform MIDA esters in redox-catalyzed hydrogenation, but MIDA esters excel in Suzuki-Miyaura polymerizations .

Biological Activity : While trans-beta-styryl-boronic acid (TBSA) shows neuroprotective effects in Alzheimer’s models, MIDA esters like TPVA lack efficacy, likely due to delayed boronic acid release .

生物活性

3-Bromo-5-fluorophenylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: CHBBrFO. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it an important building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This inhibition can affect various metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.

- Antibacterial Properties : The compound may exhibit antibacterial activity by interfering with bacterial cell wall synthesis or function.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives, including this compound, on human breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

- Antioxidant and Antibacterial Effects : In another investigation, the compound demonstrated strong antioxidant properties and was effective against common bacterial strains, highlighting its dual role as a therapeutic agent in both oncology and infectious diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromo-5-fluorophenylboronic acid MIDA ester, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Step 1 : Borylation of 3-bromo-5-fluorobromobenzene via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

- Step 2 : Protection of the boronic acid with MIDA (N-methyliminodiacetic acid) via condensation under Dean-Stark conditions (toluene, reflux) to form the MIDA ester .

- Purity optimization : Column chromatography (hexanes/ethyl acetate, 1:3) is critical for isolating the MIDA ester, as silica-gel compatibility is a key advantage of MIDA esters over pinacol esters .

Q. How does the MIDA ester enhance the stability of 3-bromo-5-fluorophenylboronic acid during storage and handling?

The MIDA group kinetically stabilizes the boronic acid by restricting access to the boron p-orbital via a rigid bicyclic structure, preventing hydrolysis and oxidation . Stability is confirmed by NMR studies showing no decomposition after 6 months at 0–6°C under inert conditions .

Q. What purification techniques are most effective for isolating this compound?

Q. What are the typical cross-coupling reactions involving this MIDA ester, and how are hydrolysis conditions optimized?

- Suzuki-Miyaura coupling : Hydrolysis to boronic acid is achieved in situ using K₂CO₃ (2 equiv) in THF/H₂O (3:1) at 60°C for 1 hour .

- Meta selectivity : The MIDA ester acts as a directing group in Pd-catalyzed C–H alkenylation/acetoxylation under aerobic conditions, enabling functionalization at the meta position .

Advanced Research Questions

Q. How does the MIDA ester act as a dual protecting/directing group in meta-selective C–H functionalization?

The MIDA ester’s oxygen atoms coordinate with Pd(II) catalysts, directing electrophilic attack to the meta position via a six-membered transition state. This is confirmed by DFT calculations showing a 1.8 kcal/mol preference for meta over para activation . Experimental validation includes acetoxylation of 3-bromo-5-fluorophenyl MIDA ester with PhI(OAc)₂, yielding 85% meta-product .

Q. What mechanistic insights explain the kinetic stability of MIDA boronates compared to other esters?

X-ray crystallography and variable-temperature NMR reveal restricted rotation around the B–N bond in MIDA esters, which sterically shields the boron center. Activation energies for hydrolysis are ~25 kcal/mol higher than pinacol esters, as shown by Arrhenius plots .

Q. How can iterative cross-coupling strategies leverage this MIDA ester for complex molecule synthesis?

- Stepwise coupling : After initial cross-coupling, the MIDA ester can be hydrolyzed, re-protected, and subjected to additional couplings. For example, iterative use in synthesizing polyaromatic hydrocarbons (PAHs) achieves >90% fidelity per cycle .

- Orthogonality : Compatibility with Grignard reagents and oxidizing agents (e.g., mCPBA) allows sequential functionalization .

Q. What computational methods are used to predict the reactivity of MIDA esters in cross-coupling?

Density functional theory (DFT) at the B3LYP/6-31G* level models transition states for transmetalation. Key parameters include boron-oxygen bond lengths (1.36–1.38 Å) and charge distribution (NPA charges: B = +0.72) .

Q. How does the MIDA ester influence polymerization in catalyst-transfer polycondensation?

In Suzuki-Miyaura catalyst-transfer polymerization, MIDA esters enable controlled chain growth via a "living" mechanism. For example, polymerization of 2-bromo-3-hexylthiophene MIDA ester yields P3HT with Đ = 1.12, compared to Đ > 1.5 for pinacol esters .

Q. What experimental discrepancies exist in reported reaction conditions for MIDA ester deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。